2-Benzylidene-1,1-dimethylhydrazine
CAS No.:
Cat. No.: VC16692565
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2 |
|---|---|
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | N-(benzylideneamino)-N-methylmethanamine |
| Standard InChI | InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | IXEGSTUUYSHYCN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)N=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(benzylideneamino)-N-methylmethanamine, reflects its Schiff base structure formed by the condensation of benzaldehyde with 1,1-dimethylhydrazine. The planar benzylidene group conjugates with the hydrazine backbone, creating a resonance-stabilized system that influences its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂ | |
| Molecular Weight | 148.21 g/mol | |
| Density | 0.91 g/cm³ | |
| Boiling Point | 253°C | |
| Flash Point | 107°C |
The canonical SMILES string (CN(C)N=CC1=CC=CC=C1) and InChIKey (IXEGSTUUYSHYCN-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR (CDCl₃): δ 7.63–7.57 (m, 2H, aromatic), 7.45–7.35 (m, 3H, aromatic), 3.08 (s, 6H, N(CH₃)₂) .
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¹³C NMR (CDCl₃): δ 152.2 (C=N), 142.1–123.5 (aromatic carbons), 43.0 (N(CH₃)₂) .
These spectra confirm the absence of free aldehyde groups and the success of hydrazone formation.
Synthesis and Production Methods
Condensation Reaction
The primary synthesis route involves refluxing benzaldehyde with 1,1-dimethylhydrazine in anhydrous ethanol (3 hours, 50°C), achieving a 75% yield :
*Benzaldehyde + 1,1-Dimethylhydrazine → 2-Benzylidene-1,1-dimethylhydrazine + H₂O\
Optimized conditions include:
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Molar ratio: 1:1.5 (aldehyde:hydrazine)
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Solvent: Ethanol (40 mL per 4.4 mmol aldehyde)
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Workup: Aqueous extraction with dichloromethane, drying over MgSO₄ .
Reductive Alkylation Alternatives
Lithium aluminum hydride (LiAlH₄)-mediated reduction of azines offers a complementary pathway, though yields for this compound remain undocumented . General protocols for analogous hydrazines involve:
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Reagent: LiAlH₄ in anhydrous ether
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Temperature: Reflux conditions (8 hours)
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Purification: Fractional distillation under inert atmosphere .
Physicochemical and Thermal Properties
Thermal Behavior
Differential scanning calorimetry (DSC) data, though unreported in literature, can be inferred from structural analogs:
Applications in Research and Industry
Pharmaceutical Intermediates
As a hydrazone, the compound serves as a precursor for:
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Antitubercular agents: Hydrazones exhibit mycobacterial growth inhibition.
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Anticancer scaffolds: Metal complexes derived from Schiff bases show cytotoxicity .
Polymer Chemistry
Functionalization of polyethylene glycol (PEG) with pendant aldehydes via hydrazone linkages enables drug conjugation, as demonstrated in controlled release studies .
Catalysis
Transaminase enzymes catalyze the conversion of hydrazones to amines under mild conditions, highlighting their role in biocatalysis :
*Hydrazone + Amine → Amine Product + Hydrazine\
Recent Advances and Future Directions
Enzymatic Synthesis
Carter et al. (2025) demonstrated transaminase-catalyzed amination of 2-benzylidene-1,1-dimethylhydrazine, achieving 80% conversion at pH 7.5 . This green chemistry approach reduces reliance on metal catalysts.
Computational Studies
Density functional theory (DFT) calculations predict a C=N bond length of 1.28 Å and rotational barrier of 12 kcal/mol, aiding in the design of conformationally restricted analogs.
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